molecular formula C16H14N4O2 B13733174 N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide CAS No. 36325-69-6

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide

Cat. No.: B13733174
CAS No.: 36325-69-6
M. Wt: 294.31 g/mol
InChI Key: NMOXHAYRTDPINE-UHFFFAOYSA-N
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Description

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring fused with a methacrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide typically involves the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This is achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 2H-benzotriazole.

    Hydroxyphenyl Substitution: The benzotriazole intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to introduce the hydroxyphenyl group at the 2-position of the benzotriazole ring.

    Methacrylamide Formation: The final step involves the reaction of the hydroxyphenyl-substituted benzotriazole with methacryloyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzotriazole ring can be reduced under specific conditions to form dihydrobenzotriazole derivatives.

    Substitution: The methacrylamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzotriazole derivatives.

    Substitution: Various substituted methacrylamide derivatives.

Scientific Research Applications

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a photostabilizer in polymer chemistry to enhance the UV resistance of materials.

    Biology: The compound is studied for its potential as a bioactive molecule with antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of UV-resistant coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying material from UV-induced degradation. The hydroxyphenyl group plays a crucial role in this process by undergoing reversible photoisomerization, which allows the compound to act as an effective UV stabilizer.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)acetamide: Similar in structure but lacks the benzotriazole ring.

    2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring instead of a benzotriazole ring.

    N-(2-Hydroxypropyl)methacrylamide: Similar methacrylamide group but different substituents.

Uniqueness

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is unique due to the presence of both the benzotriazole ring and the methacrylamide group, which confer distinct photostabilizing properties and potential for diverse chemical modifications.

Properties

CAS No.

36325-69-6

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C16H14N4O2/c1-10(2)16(22)17-11-7-8-12-13(9-11)19-20(18-12)14-5-3-4-6-15(14)21/h3-9,21H,1H2,2H3,(H,17,22)

InChI Key

NMOXHAYRTDPINE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3O

Origin of Product

United States

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